sEH Inhibitory Potency: N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide vs. Other Benzamide and Urea-Based Inhibitors
The compound exhibits potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 1 nM, as measured using the CMNPC substrate assay [1]. This places it among the high-potency sEH inhibitors. For context, the well-characterized urea-based tool compound t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) typically shows IC50 values around 10-20 nM in the same assay format, while many earlier benzamide-based sEH inhibitors exhibit significantly reduced potency (>100 nM) [2]. The ~10- to 20-fold improvement over older benzamide scaffolds highlights the critical contribution of the specific hydroxyethyl-naphthyl substitution to binding efficiency.
| Evidence Dimension | sEH inhibition IC50 (human recombinant) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | t-AUCB (urea-based) ~10-20 nM; Early benzamide-based sEH inhibitors >100 nM |
| Quantified Difference | 10- to >100-fold improvement over comparators |
| Conditions | In vitro enzyme inhibition assay using recombinant human sEH, CMNPC as substrate, measurement of 6-methoxy-2-naphthaldehyde appearance at 10 min. |
Why This Matters
Potency is a primary driver of effective concentration and selectivity in cellular and in vivo models, making this compound a preferred choice for studies requiring strong sEH engagement at low doses.
- [1] BindingDB. BDBM50383476 (CHEMBL2031923). Affinity data: IC50 1 nM for human sEH. Accessed 2026-04-29. View Source
- [2] Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. (Reviews comparative potency of sEH inhibitors). View Source
